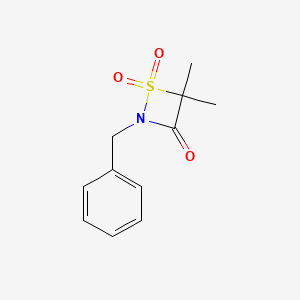
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide is a chemical compound with the molecular formula C11H13NO3S This compound belongs to the class of thiazetidines, which are heterocyclic compounds containing a four-membered ring with sulfur and nitrogen atoms The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the synthesis may involve the reaction of a sulfonamide with a suitable alkylating agent, followed by cyclization under basic conditions to form the thiazetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized equipment for mixing, heating, and purification. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify existing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the sulfur atom.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are explored in drug development. Its ability to interact with biological targets makes it a candidate for further investigation.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(methyl)-, 1,1-dioxide: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(ethyl)-, 1,1-dioxide: This compound has an ethyl group instead of a phenylmethyl group.
Uniqueness
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. The phenylmethyl group can participate in π-π interactions and other non-covalent interactions, potentially enhancing the compound’s ability to interact with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications .
Propriétés
Numéro CAS |
55897-44-4 |
|---|---|
Formule moléculaire |
C11H13NO3S |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
2-benzyl-4,4-dimethyl-1,1-dioxothiazetidin-3-one |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)10(13)12(16(11,14)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
PMIZHFHHGLAEKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(S1(=O)=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
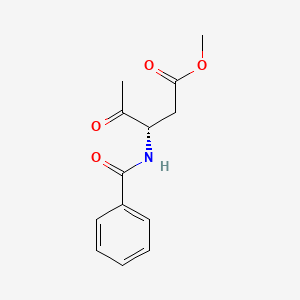

![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
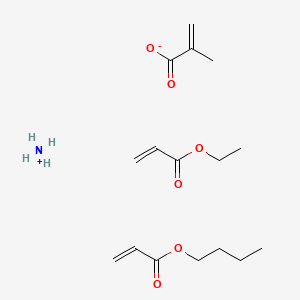
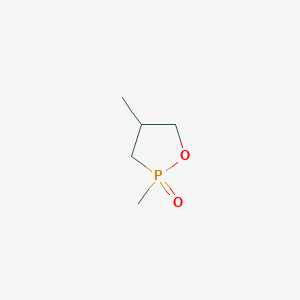

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
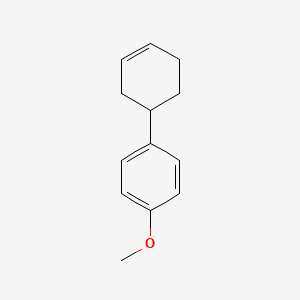
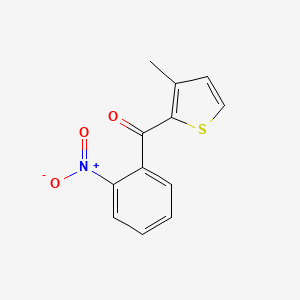
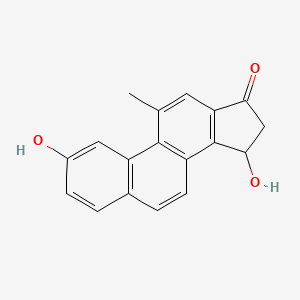
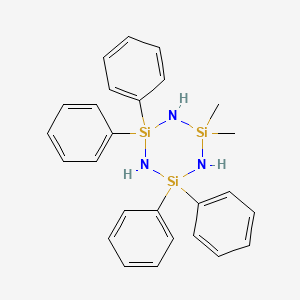
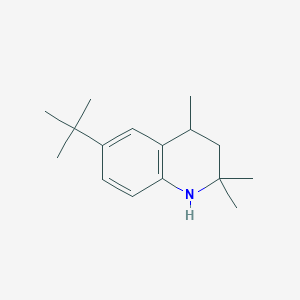
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
